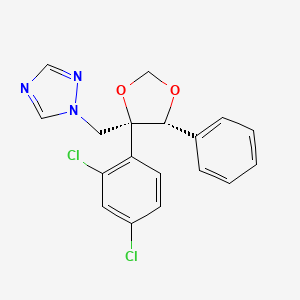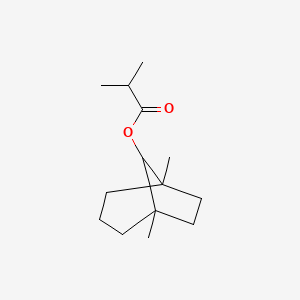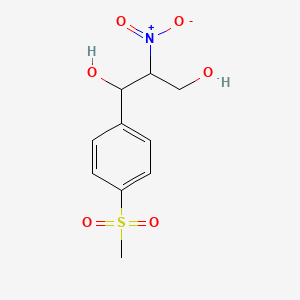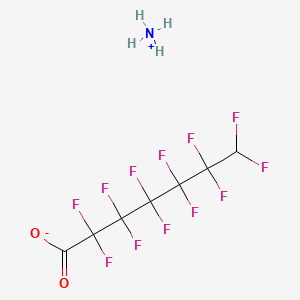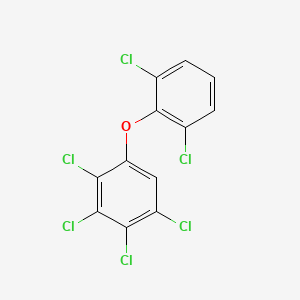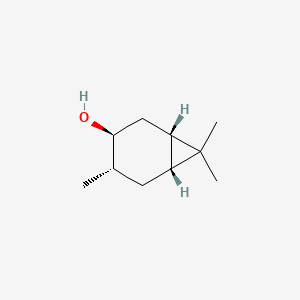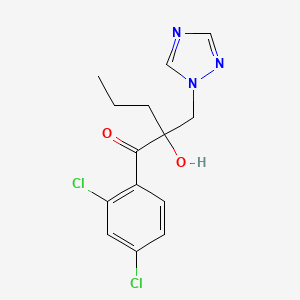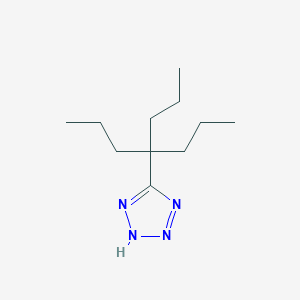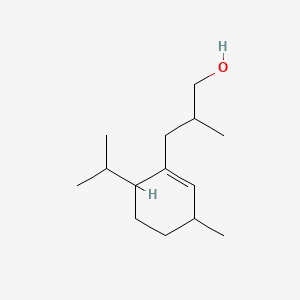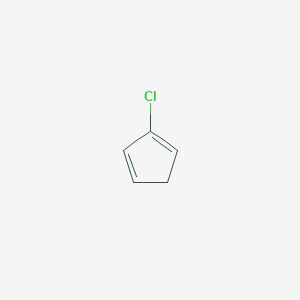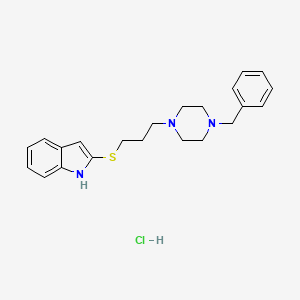
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride is a complex organic compound that features a benzyl group, a piperazine ring, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the piperazine ring and the benzyl group. The final step involves the formation of the thioether linkage.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Benzyl Group Addition: The benzyl group can be added via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the piperazine-indole intermediate in the presence of a Lewis acid catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-(4-(Methyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- 2-((3-(4-(Ethyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
Uniqueness
The presence of the benzyl group in 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride distinguishes it from similar compounds. This structural feature may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
Propiedades
Número CAS |
94441-96-0 |
|---|---|
Fórmula molecular |
C22H28ClN3S |
Peso molecular |
402.0 g/mol |
Nombre IUPAC |
2-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H27N3S.ClH/c1-2-7-19(8-3-1)18-25-14-12-24(13-15-25)11-6-16-26-22-17-20-9-4-5-10-21(20)23-22;/h1-5,7-10,17,23H,6,11-16,18H2;1H |
Clave InChI |
NLSGHWHLZQAOCD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCSC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


